molecular formula C25H26N2O5 B2424134 benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate CAS No. 898442-31-4

benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate

Cat. No.: B2424134
CAS No.: 898442-31-4
M. Wt: 434.492
InChI Key: ZTQSRNMDQPYDAE-UHFFFAOYSA-N
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Description

Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate and its derivatives have been synthesized and characterized in various studies. For instance, a study by Kočevar et al. (1992) explored the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, which are structurally related to this compound, through a one-pot synthesis involving dimethyl 1,3-acetonedicarboxylate, diethoxymethyl acetate, hippuric acid, and acetic anhydride (Kočevar, Kepe, Petrič, Polanc, & Verček, 1992).

Biological Activity

  • The derivatives of this compound have shown potential in biological activities. For example, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities. This study indicates the potential of this compound derivatives in medicinal chemistry (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antimicrobial Properties

  • Compounds structurally related to this compound have demonstrated antimicrobial properties. Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes and assessed them for antimicrobial and antioxidant activities. Such studies underscore the importance of derivatives of this compound in developing new antimicrobial agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Properties

IUPAC Name

benzyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c28-23-15-22(16-26-11-13-27(14-12-26)21-9-5-2-6-10-21)30-18-24(23)31-19-25(29)32-17-20-7-3-1-4-8-20/h1-10,15,18H,11-14,16-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSRNMDQPYDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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